molecular formula C15H16ClN5O4S B2424670 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034517-15-0

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2424670
CAS No.: 2034517-15-0
M. Wt: 397.83
InChI Key: MNMSADIRSYGFMZ-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antifungal Activities

A study by Zareef et al. (2007) focused on the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. These compounds, including structures related to the one , were evaluated for their anti-HIV and antifungal activities.

Fungicidal Activity

Chen et al. (2000) researched 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles, related to the mentioned compound, for their potential as fungicides. They found that some derivatives, like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione, showed higher fungicidal activity, particularly against rice sheath blight (Chen, Li, & Han, 2000).

Optical and Spectroscopic Properties

Jiang et al. (2012) synthesized novel derivatives involving 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole. They investigated the UV-vis absorption and fluorescence spectral characteristics, showing variation in absorption maxima and emission spectra based on different substituents (Jiang, Liu, Lv, & Zhao, 2012).

Antibacterial Activity

A study by Rai et al. (2009) involved synthesizing compounds closely related to the specified chemical, particularly 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These were tested for antibacterial activity, with one compound showing significant activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Potential

Putri et al. (2021) synthesized a compound, EMP-1, structurally similar to the chemical . This compound was investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies, indicating promising results (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).

Insecticidal Activity

Liu et al. (2017) and Qi et al. (2014) conducted studies on anthranilic diamide analogues containing 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, respectively. These compounds demonstrated significant insecticidal activities against pests like Plutella xylostella and Spodoptera exigua. The structural similarities with the chemical suggest potential insecticidal applications (Liu et al., 2017); (Qi et al., 2014).

Properties

IUPAC Name

3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4S/c1-3-21-9-10(7-17-21)15-19-14(25-20-15)8-18-26(22,23)11-4-5-13(24-2)12(16)6-11/h4-7,9,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMSADIRSYGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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